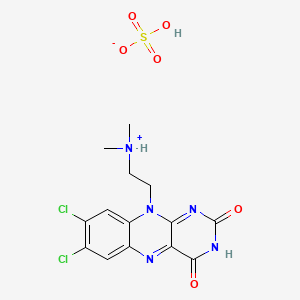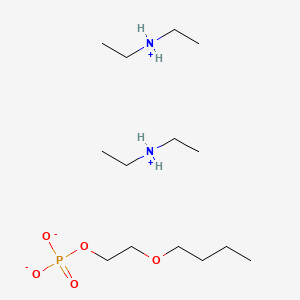
2-Butoxyethyl phosphate;diethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxyethyl phosphate;diethylazanium: is an organophosphate compound primarily used as a flame retardant and plasticizer. It is known for its ability to enhance the flame retardancy and flexibility of polymers. This compound is commonly found in various household products such as plastics, floor polish, varnish, textiles, furniture, and electronic equipment .
準備方法
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl phosphate is synthesized through the reaction of 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of 2-butoxyethyl phosphate involves large-scale reactions in reactors where 2-butoxyethanol and phosphorus oxychloride are combined. The reaction is carefully monitored to ensure the correct stoichiometry and reaction conditions are maintained. The product is then purified through distillation or other separation techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: 2-Butoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals in the atmosphere, leading to the formation of degradation products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-butoxyethanol.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the butoxyethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals in the atmosphere.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Various degradation products depending on the specific conditions.
Hydrolysis: Phosphoric acid and 2-butoxyethanol.
Substitution: New organophosphate compounds with different functional groups.
科学的研究の応用
2-Butoxyethyl phosphate has several scientific research applications:
作用機序
The mechanism of action of 2-butoxyethyl phosphate involves its interaction with cellular components, leading to oxidative stress, apoptosis, and cell cycle arrest. It induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress triggers apoptosis through the activation of mitochondrial and p53-mediated pathways. Additionally, it causes cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinase inhibitors .
類似化合物との比較
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-ethylhexyl) phosphate (TEHP)
- Triphenyl phosphate (TPP)
Comparison: 2-Butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Compared to other similar compounds, it offers a balance of flexibility and flame retardancy, making it suitable for a wide range of applications. For example, tris(2-chloroethyl) phosphate (TCEP) is primarily used as a flame retardant but lacks the plasticizing properties of 2-butoxyethyl phosphate. Similarly, triphenyl phosphate (TPP) is another flame retardant but is less effective as a plasticizer .
特性
CAS番号 |
64051-23-6 |
|---|---|
分子式 |
C14H37N2O5P |
分子量 |
344.43 g/mol |
IUPAC名 |
2-butoxyethyl phosphate;diethylazanium |
InChI |
InChI=1S/C6H15O5P.2C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;2*1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);2*5H,3-4H2,1-2H3 |
InChIキー |
TWNWJKJGZUUOKS-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOP(=O)([O-])[O-].CC[NH2+]CC.CC[NH2+]CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


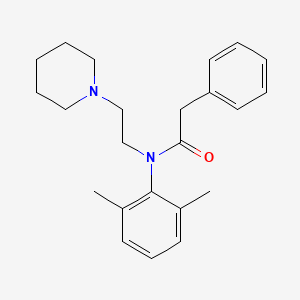
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
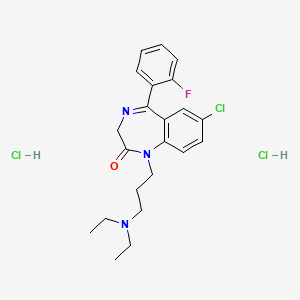

![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
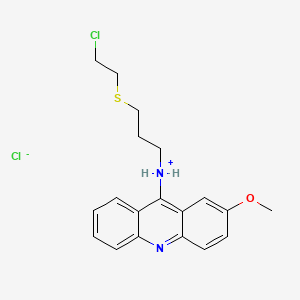
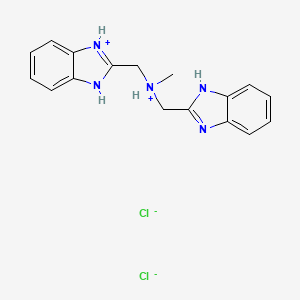
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
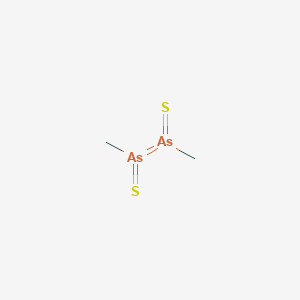
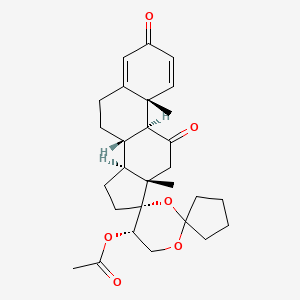
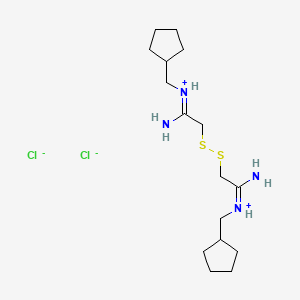
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

